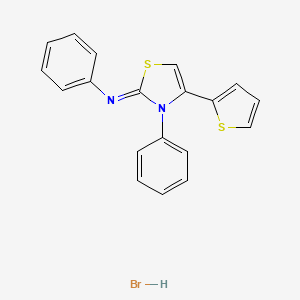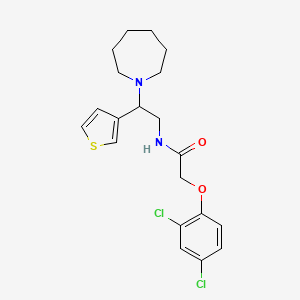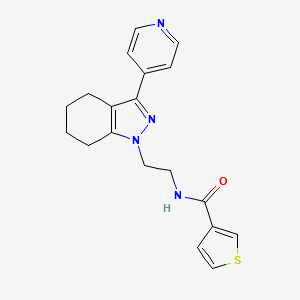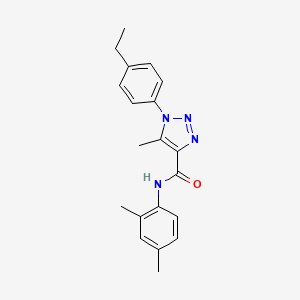![molecular formula C13H16N6O3 B2525708 3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898440-58-9](/img/structure/B2525708.png)
3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds, particularly those related to purine structures, is a significant area of interest in medicinal chemistry. In the study presented in paper , the authors describe the synthesis of mixed ligand-metal complexes involving 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with additional ligands such as SCN and OCN ions. These complexes were formulated with various metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The coordination of these ligands with metal ions was achieved through nitrogen atoms in the purine derivatives and through sulfur or oxygen atoms in the thiocyanate and cyanate ions, respectively.
Molecular Structure Analysis
The molecular diversity and structural complexity of purine analogues are highlighted in paper , where the fusion of a 1,3,5-triazine ring with other heterocyclic systems results in compounds isosteric to purine. These structural modifications are crucial for the development of new therapeutic agents that interact with purinergic regulation or purine metabolism. The paper emphasizes the importance of these azolo[1,3,5]triazine systems as privileged scaffolds in medicinal chemistry, contributing to the diversity of molecular structures available for drug discovery.
Chemical Reactions Analysis
In paper , the authors report the synthesis of novel heterocycles, specifically purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines. The synthesis involved heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid or reacting it with alloxan followed by methylation. Further chemical reactions with alkylamines produced a series of 3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl [1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones. These reactions demonstrate the chemical versatility and reactivity of purine derivatives in forming various biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using a variety of analytical techniques. UV-Visible and infrared spectroscopy were employed to study the metal complexes in paper , while elemental analyses were conducted using carbon, hydrogen, nitrogen analysis, and atomic absorption techniques. The magnetic susceptibility and conductivity of the complexes were also measured, providing insight into their physical properties. The biological activities of the compounds synthesized in paper were examined, with one compound showing activity against P388 leukemia, although the vascular relaxing effects of some triazino[3,2-f]purines were not potent.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Research on triazino and triazolo[4,3-e]purine derivatives, closely related to the compound , has demonstrated considerable anticancer activity. For instance, certain compounds showed significant activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. This suggests the potential of similar compounds in developing new anticancer agents (Ashour et al., 2012).
Antimicrobial and Anti-HIV Activities
The same set of compounds also exhibited anti-HIV and antimicrobial activities, indicating the broad spectrum of pharmacological potentials of these derivatives. Compounds displayed moderate activity against HIV-1, and others were highly effective against bacterial strains such as P. aeruginosa, comparable to ampicillin, and against S. aureus, highlighting their potential as antimicrobial agents (Ashour et al., 2012).
Synthesis Techniques and Biological Studies
The synthesis of novel heterocycles like purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which could include compounds similar to the one , has been explored. These compounds have been synthesized and examined for their biological activities, indicating the potential for diverse biological applications. Such studies open avenues for further exploration of similar compounds in medicinal chemistry (Ueda et al., 1987).
Metal Complexes and Ligand Studies
Another area of research involves the synthesis and study of mixed ligand metal complexes with compounds that are structurally related to 3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione. Such studies are crucial for understanding the coordination chemistry of these compounds and their potential applications in creating new materials or catalytic agents (Shaker, 2011).
Propiedades
IUPAC Name |
3,7,9-trimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-7-5-18-9-10(16(3)13(22)17(4)11(9)21)14-12(18)19(15-7)6-8(2)20/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDJQEWOWXEFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7,9-trimethyl-1-(2-oxopropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


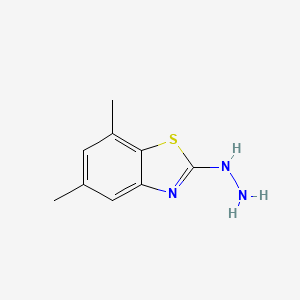
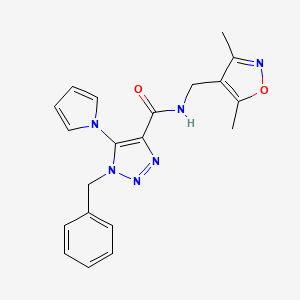
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2525629.png)
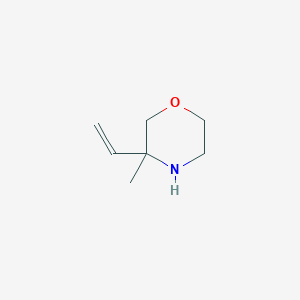
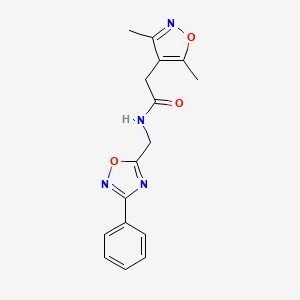
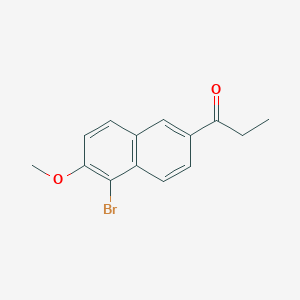
![N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine](/img/structure/B2525635.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2525644.png)
